2-Fluoro-6-(trifluoromethoxy)phenol

Description

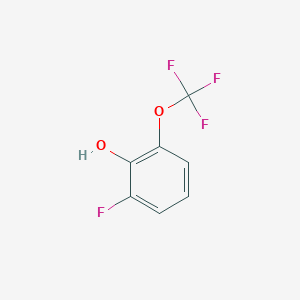

2-Fluoro-6-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F4O2 It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenol ring

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENLDLKWOLIXAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: For instance, the desulfurization-fluorination method can be employed, using reagents such as XtalFluor-E in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less documented.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield alkylated or acylated derivatives of the original compound.

Scientific Research Applications

2-Fluoro-6-(trifluoromethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)phenol is not extensively detailed in the literature. compounds with similar structures often interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

- 2-Fluoro-4-(trifluoromethoxy)phenol

- 4-(trifluoromethyl)phenol

Comparison: 2-Fluoro-6-(trifluoromethoxy)phenol is unique due to the specific positioning of the fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

2-Fluoro-6-(trifluoromethoxy)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms significantly alters the physicochemical properties of organic molecules, potentially enhancing their biological activity compared to their non-fluorinated counterparts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H4F4O2

- Molecular Weight : 210.1 g/mol

Structural Features

| Feature | Description |

|---|---|

| Fluorine Atoms | Three trifluoromethoxy groups |

| Functional Groups | Hydroxyl (-OH), Fluoro (F) |

| Aromatic System | Phenolic ring |

The presence of multiple fluorine atoms contributes to increased lipophilicity and metabolic stability, which can enhance the compound's bioavailability and efficacy.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group is believed to influence the compound's binding affinity and specificity towards these targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethoxy substitutions have shown promising activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In a comparative analysis, the minimum inhibitory concentration (MIC) values for related compounds were documented as follows:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 15.625 | Staphylococcus aureus |

| Compound B | 62.5 | Escherichia coli |

Anti-Cancer Activity

Fluorinated phenols have been investigated for their potential anti-cancer properties. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. For example, studies indicate that certain fluorinated compounds can inhibit the RET receptor tyrosine kinase, which is implicated in various cancers.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several fluorinated phenols, including derivatives similar to this compound. Results showed a significant reduction in bacterial viability at concentrations as low as 15 μg/mL against resistant strains.

- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that fluorinated phenolic compounds could induce apoptosis through the activation of caspase pathways. Compounds similar to this compound exhibited IC50 values in the low micromolar range.

- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth. Results indicated competitive inhibition with Ki values suggesting strong binding affinity.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any potential therapeutic application. Fluorinated compounds can exhibit unique toxicological profiles due to their metabolic pathways. Studies have highlighted concerns regarding the accumulation of fluorinated metabolites and their potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.